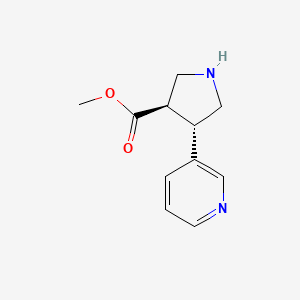

trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate

Description

trans-Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a pyridin-3-yl substituent at the 4-position and a methyl ester at the 3-position. This molecule belongs to a class of chiral pyrrolidine derivatives widely employed as intermediates in pharmaceutical synthesis due to their conformational rigidity and ability to engage in hydrogen bonding. The pyridin-3-yl group introduces electron-deficient aromatic character, distinguishing it from other aryl-substituted analogs.

Properties

IUPAC Name |

methyl (3R,4S)-4-pyridin-3-ylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-11(14)10-7-13-6-9(10)8-3-2-4-12-5-8/h2-5,9-10,13H,6-7H2,1H3/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDHADVUFHEQAD-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CNC[C@@H]1C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization . One common method includes the reaction of pyridine-3-carboxaldehyde with a suitable amine to form an intermediate, which is then cyclized to form the pyrrolidine ring. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- The compound is explored for its potential in treating neurological disorders and inflammatory diseases . Its ability to modulate specific molecular pathways makes it a promising candidate for drug discovery. For instance, studies have indicated its neuroprotective effects in animal models of stroke, where it reduced infarct size and improved neurological outcomes.

-

Biological Research

- In biological studies, trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate serves as a probe to investigate interactions between small molecules and biological targets. This includes assessing binding affinities and selectivities that contribute to understanding how this compound can influence various biological processes.

-

Industrial Applications

- The compound is utilized in the production of specialty chemicals and advanced materials due to its versatility and reactivity. Its unique structural elements allow researchers to explore its potential as a lead compound in drug development and industrial manufacturing processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Cancer Cell Line Study:

A study evaluated the compound's effects on various cancer cell lines, demonstrating significant inhibition of cell growth with an IC50 value as low as 10 μM against certain types of cancer cells. -

Neuroprotective Effects:

In an animal model of stroke, administration of this compound resulted in reduced infarct size and improved neurological outcomes compared to control groups. -

Anti-inflammatory Activity:

In vitro assays showed that the compound could downregulate pro-inflammatory cytokines in activated macrophages, suggesting a mechanism for its anti-inflammatory effects.

Mechanism of Action

The mechanism of action of trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and pyridin-3-yl group contribute to its binding affinity and selectivity. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table compares key structural and physicochemical properties of trans-Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate with closely related compounds:

Physicochemical Properties

- However, this may also lead to hygroscopicity, requiring storage under anhydrous conditions (e.g., sealed refrigeration) as seen in fluorine-containing analogs .

- For instance, pyridyl nitrogen can act as a hydrogen-bond acceptor, influencing crystal packing and stability, as discussed in Etter’s graph set analysis .

Commercial Availability and Handling

- This suggests the pyridin-3-yl derivative may require custom synthesis, particularly due to isomerism challenges.

- Storage Conditions : Similar to fluorinated analogs, the target compound likely requires storage at -20°C in sealed containers to prevent degradation .

Biological Activity

trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring substituted with a pyridine moiety, which contributes to its unique biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Varies based on desired product |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |

| Substitution | Nucleophiles (amines, thiols) | Basic or acidic conditions |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyridin-3-yl group enhances its binding affinity and selectivity for these targets, allowing it to modulate various cellular signaling pathways. This modulation can lead to significant physiological responses, making it a candidate for drug development aimed at treating conditions such as neurological disorders and inflammatory diseases.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, derivatives of similar structures have shown promising results against various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .

- Neuroprotective Effects : Due to its ability to interact with neurotransmitter receptors, the compound has been investigated for potential neuroprotective properties. Studies indicate that it may help mitigate neuronal damage in models of cerebral ischemia.

- Anti-inflammatory Properties : The compound has also been explored for its anti-inflammatory effects. It appears to influence signaling pathways related to inflammation, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Cancer Cell Lines : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant inhibition of cell growth with an IC50 value as low as 10 μM against certain types of cancer cells .

- Neuroprotective Study : In an animal model of stroke, administration of this compound resulted in reduced infarct size and improved neurological outcomes compared to control groups.

- Inflammation Model : In vitro assays showed that the compound could downregulate pro-inflammatory cytokines in activated macrophages, suggesting a mechanism for its anti-inflammatory effects .

Q & A

Q. What are the established synthetic routes for trans-Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate?

The synthesis typically involves condensation and cyclization steps. For example, pyridine derivatives can be functionalized via palladium- or copper-catalyzed cross-coupling reactions, followed by cyclization under controlled conditions (e.g., using DMF or toluene as solvents) . Similar protocols are employed for structurally related pyrrolidine-carboxylates, where regioselective functionalization of the pyridine ring is critical .

Q. What safety protocols are recommended for handling this compound?

Safety data sheets (SDS) for analogous pyrrolidine derivatives emphasize wearing protective gloves, goggles, and lab coats. Immediate rinsing of affected skin/eyes with water is required upon exposure. The compound should be stored in sealed containers away from oxidizers, and spills should be contained using inert absorbents .

Q. How is the structural purity of this compound validated?

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LCMS) are standard for assessing purity and molecular weight confirmation (e.g., LCMS m/z values ). Nuclear magnetic resonance (NMR) spectroscopy resolves stereochemistry, particularly the trans configuration of the pyrrolidine ring .

Advanced Research Questions

Q. How can SHELXL refine crystallographic data for this compound when twinning or high-resolution data introduce contradictions?

SHELXL employs iterative least-squares refinement with restraints for bond lengths/angles to resolve twinning or disorder. The program’s robust handling of high-resolution data allows for anisotropic displacement parameters and hydrogen-bonding network analysis. Recent updates include improved handling of non-crystallographic symmetry, critical for resolving chiral centers in pyrrolidine derivatives .

Q. What strategies optimize regioselectivity during pyridine functionalization in related compounds?

Computational tools like Mercury’s Materials Module can predict preferred reaction sites by analyzing intermolecular interactions (e.g., π-stacking in pyridine derivatives). Experimental optimization involves adjusting solvent polarity (e.g., switching from DMF to acetonitrile) and catalyst loading (e.g., Pd(PPh₃)₄ vs. CuI) to favor C-3 or C-4 substitution .

Q. How do supramolecular interactions influence the solid-state stability of this compound?

Crystal packing analysis using Mercury CSD reveals hydrogen-bonding motifs between the carboxylate group and pyridinium nitrogen. For example, (E)-3-(pyridin-4-yl)acrylic acid derivatives form dimeric hydrogen-bonded networks, which stabilize the lattice and reduce hygroscopicity .

Q. What analytical methods resolve discrepancies in stereochemical assignments for pyrrolidine derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELX refinement is definitive for stereochemical confirmation. For ambiguous cases, circular dichroism (CD) spectroscopy or chiral stationary-phase HPLC can differentiate enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.